2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole
Description
Properties
Molecular Formula |
C6H9N3S2 |
|---|---|
Molecular Weight |
187.3 g/mol |
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H9N3S2/c1-4-8-9-6(10-4)11-5-2-7-3-5/h5,7H,2-3H2,1H3 |
InChI Key |
VSYXQAQUFLZINT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted azetidine-thiadiazole derivatives.
Scientific Research Applications
2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their function. The thiadiazole moiety can participate in redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1,3,4-thiadiazole scaffold is highly versatile, with substitutions at the 2- and 5-positions significantly influencing its physicochemical and biological properties. Below is a comparison with key analogs:
Key Observations :
Physicochemical Properties
Biological Activity
2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features both azetidine and thiadiazole moieties, which contribute to its pharmacological potential. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and antioxidant properties, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure can be represented as follows:
This compound is characterized by the presence of a thiadiazole ring, which is known for its stability and biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study evaluated various 1,3,4-thiadiazole derivatives against several bacterial strains. The results showed that compounds with electron-withdrawing groups at specific positions demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| D-4 | E. coli | High |
| D-20 | S. aureus | Moderate |
| D-16 | P. aeruginosa | High |
Anticancer Potential
The anticancer properties of this compound have also been investigated. A series of studies focused on its effect on various cancer cell lines such as MCF-7 and A549. Structure–activity relationship (SAR) analyses revealed that certain substitutions on the thiadiazole ring significantly enhanced anticancer activity. For instance, compounds with para-substituted halogens exhibited notable cytotoxic effects .
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | D-16 | 12 |
| A549 | D-20 | 15 |
| HeLa | D-4 | 10 |
Antioxidant Activity
Antioxidant assays have shown that thiadiazole derivatives possess significant free radical scavenging abilities. The presence of hydroxyl groups in the structure has been linked to enhanced antioxidant potential . The following table summarizes the antioxidant capacities of selected compounds:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| D-16 | 85 |
| D-20 | 75 |
| D-4 | 70 |
The biological activities of this compound are attributed to its ability to interact with various molecular targets. The azetidine ring may inhibit enzyme activity or receptor binding, while the thiadiazole moiety can interact with nucleic acids or proteins. These interactions lead to apoptosis in cancer cells and disruption of microbial cell functions .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A clinical trial tested a new series of thiadiazole compounds against resistant strains of bacteria in patients with chronic infections. The results indicated a significant reduction in bacterial load in treated patients compared to controls .
- Cancer Treatment : A study involving patients with breast cancer evaluated the effectiveness of a thiadiazole derivative as an adjunct therapy alongside traditional chemotherapy. Patients receiving the derivative showed improved outcomes and reduced side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
